

Biotin-PEG3-NHS ester molecular weight and formula.

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Compound of Interest

Compound Name: *Biotin-PEG3-NHS ester*

Cat. No.: *B606135*

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In-Depth Technical Guide to Biotin-PEG3-NHS Ester

For researchers, scientists, and drug development professionals, **Biotin-PEG3-NHS ester** is a valuable chemical tool for the biotinylation of molecules containing primary amines. This guide provides a comprehensive overview of its properties, detailed experimental protocols, and relevant pathway diagrams to facilitate its effective use in research and development.

Core Properties and Specifications

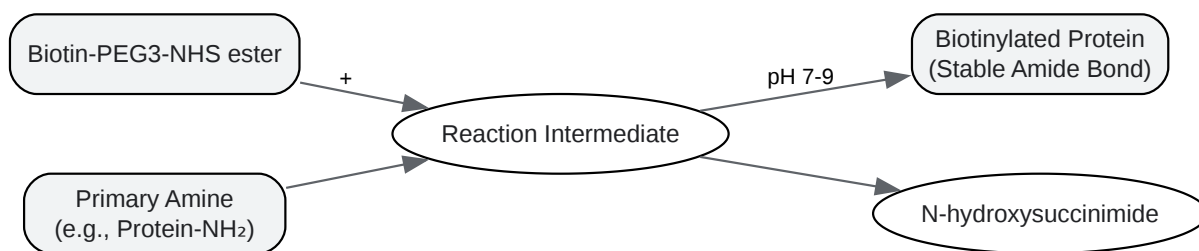
Biotin-PEG3-NHS ester is a biotinylation reagent that incorporates a trivalent polyethylene glycol (PEG) spacer arm. This hydrophilic spacer enhances the solubility of the reagent and the resulting biotinylated molecule, while also minimizing steric hindrance. This allows for more efficient binding of the biotin moiety to avidin or streptavidin. The N-hydroxysuccinimide (NHS) ester group provides a mechanism for covalent attachment to primary amines, such as those found on the side chains of lysine residues and the N-termini of proteins.

A summary of the key quantitative data for **Biotin-PEG3-NHS ester** is presented in the table below.

Property	Value	Source(s)
Molecular Weight	544.62 g/mol	[1][2]
Chemical Formula	C ₂₃ H ₃₆ N ₄ O ₉ S	[1][2]
CAS Number	1253286-56-4	[1][2]
Appearance	White to off-white solid	[3][4]
Purity	≥96%	[3][4]
Solubility	Soluble in DMSO, DMF, and water (10 mg/mL)	[3][4]
Storage Conditions	-20°C, protect from moisture	[5]

Reaction Mechanism

The fundamental reaction facilitated by **Biotin-PEG3-NHS ester** is the acylation of a primary amine. The NHS ester is an excellent leaving group, allowing for the formation of a stable amide bond between the biotin-PEG3 moiety and the target molecule.



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Caption: Reaction of **Biotin-PEG3-NHS ester** with a primary amine.

Experimental Protocols

This section provides detailed methodologies for protein biotinylation, purification of the biotinylated product, and determination of biotin incorporation.

Protocol 1: Protein Biotinylation

This protocol outlines the general steps for labeling a protein with **Biotin-PEG3-NHS ester**.

Materials:

- Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
- **Biotin-PEG3-NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis equipment for purification

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[6] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the labeling reaction.[6] If necessary, exchange the buffer using dialysis or a desalting column.
- Prepare the **Biotin-PEG3-NHS Ester** Stock Solution:
 - Equilibrate the vial of **Biotin-PEG3-NHS ester** to room temperature before opening to prevent moisture condensation.[6]
 - Immediately before use, dissolve the **Biotin-PEG3-NHS ester** in anhydrous DMSO or DMF to a concentration of 10 mM.[6] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[6]
- Labeling Reaction:
 - Add a 5- to 20-fold molar excess of the **Biotin-PEG3-NHS ester** stock solution to the protein solution.[6] The optimal molar ratio may need to be determined empirically for each specific protein.

- Ensure the final concentration of the organic solvent (DMSO or DMF) is below 10-20% to avoid protein denaturation.[6]
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[7]
- Quench the Reaction:
 - Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[7]
 - Incubate for 30 minutes at room temperature.[7]
- Purify the Labeled Protein:
 - Separate the biotinylated protein from unreacted biotin and other byproducts using a desalting column, size-exclusion chromatography, or dialysis.[6]

Protocol 2: Purification of Biotinylated Proteins using Streptavidin Affinity Chromatography

This method leverages the high affinity of biotin for streptavidin to isolate the labeled protein.

Materials:

- Biotinylated protein sample
- Streptavidin-conjugated resin (e.g., Streptavidin-Agarose)
- Binding/Wash Buffer (e.g., PBS, pH 7.4)
- Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5 for denaturing elution, or a buffer containing a high concentration of free biotin for competitive elution).[1][8]

Procedure:

- Equilibrate the Resin:

- Pack the streptavidin resin into a column and equilibrate with 10 column volumes of Binding/Wash Buffer.[8]
- Bind the Biotinylated Protein:
 - Apply the purified biotinylated protein sample to the equilibrated column. For optimal binding, use a low flow rate (e.g., 0.1–0.5 mL/min).[8]
- Wash the Column:
 - Wash the column with at least 10 column volumes of Binding/Wash Buffer or until the UV absorbance at 280 nm of the flow-through returns to baseline, indicating that all unbound protein has been removed.[8]
- Elute the Protein:
 - Denaturing Elution: Apply the 8 M Guanidine-HCl elution buffer to the column to disrupt the biotin-streptavidin interaction and collect the fractions containing the eluted protein.[8] This method is harsh and may denature the protein.
 - Competitive Elution: Alternatively, use an elution buffer containing a high concentration of free biotin (e.g., 2-8 mg/mL) to compete with the biotinylated protein for binding to streptavidin.[1] This method is milder and may preserve the protein's native conformation.

Protocol 3: Determination of Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

Materials:

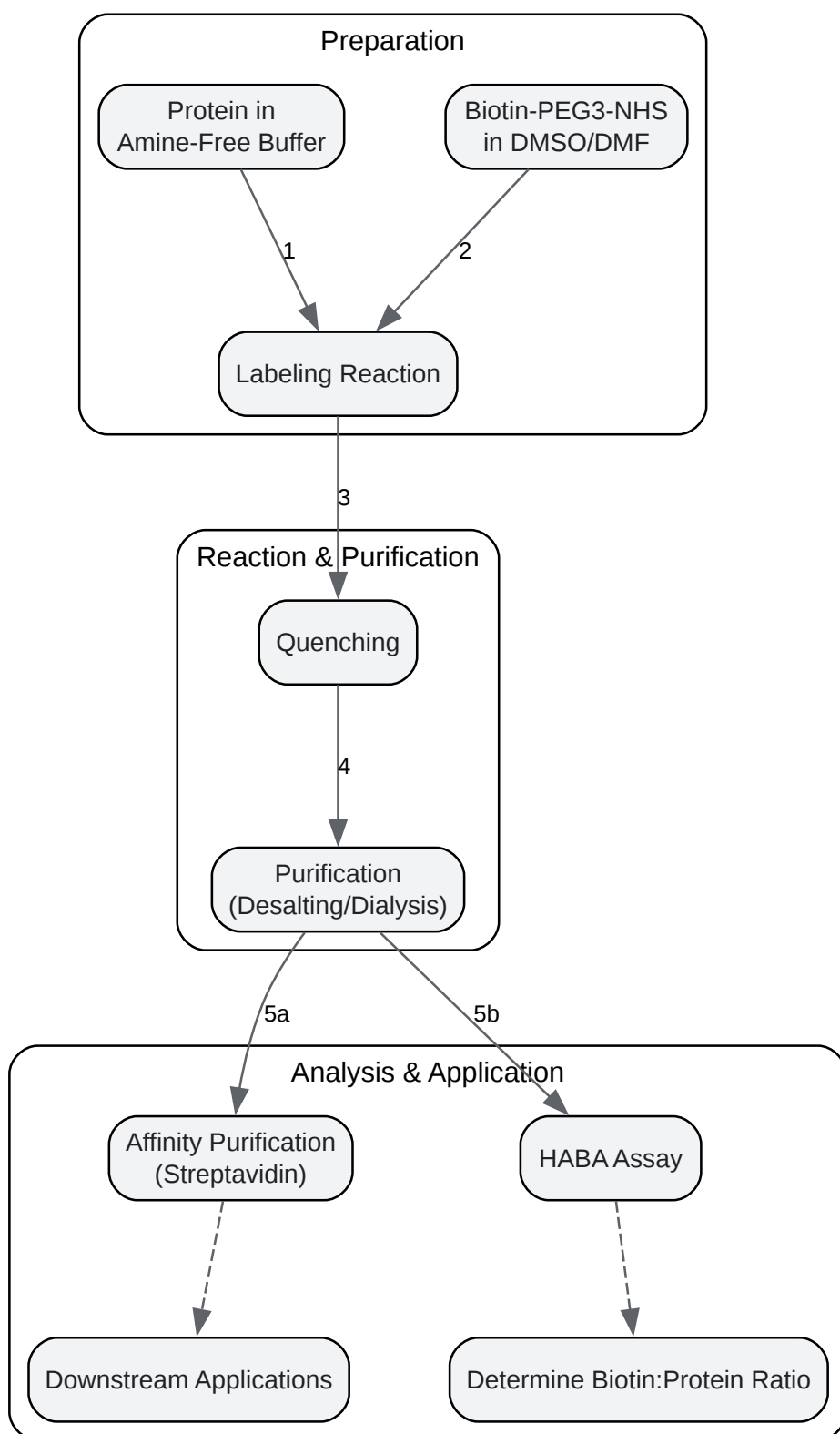
- Purified biotinylated protein sample
- HABA/Avidin solution
- Spectrophotometer or microplate reader

Procedure:

- Prepare HABA/Avidin Solution:
 - Prepare a solution of HABA and avidin in PBS. Several commercial kits are available with pre-made reagents.
- Measure Baseline Absorbance:
 - Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm.[\[5\]](#)
- Add Biotinylated Sample:
 - Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.[\[5\]](#) Biotin in the sample will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.
- Measure Final Absorbance:
 - Once the absorbance value stabilizes, record the final reading at 500 nm.[\[5\]](#)
- Calculate Biotin Concentration:
 - The change in absorbance is proportional to the amount of biotin in the sample. The molar ratio of biotin to protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA/avidin complex ($\epsilon_{500} = 34,000 \text{ M}^{-1}\text{cm}^{-1}$).[\[5\]](#)[\[9\]](#)

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from protein preparation to the analysis of the biotinylated product.



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Caption: General workflow for protein biotinylation and analysis.

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